A Deep Dive into the Solubility of Ursodeoxycholic Acid and Its Sodium Salt: A Technical Guide for Researchers
A Deep Dive into the Solubility of Ursodeoxycholic Acid and Its Sodium Salt: A Technical Guide for Researchers
Foreword: From Bear Bile to Modern Therapeutics
Ursodeoxycholic acid (UDCA), a secondary bile acid first identified in the bile of bears, has carved a significant niche in modern medicine, primarily for the management of cholestatic liver diseases and the dissolution of cholesterol gallstones.[1] Its therapeutic efficacy, however, is intrinsically linked to its physicochemical properties, most notably its solubility. As with many weakly acidic active pharmaceutical ingredients (APIs), the conversion of UDCA to its sodium salt, ursodeoxycholate sodium, represents a critical strategy in pharmaceutical development to enhance its biopharmaceutical performance. This guide provides an in-depth technical exploration of the solubility differences between ursodeoxycholic acid and its sodium salt, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Foundations: A Tale of Two Molecules
At the heart of the solubility disparity lies the fundamental difference in the chemical forms of ursodeoxycholic acid and its sodium salt. UDCA is a carboxylic acid, while ursodeoxycholate sodium is its corresponding carboxylate salt. This seemingly minor modification has profound implications for their behavior in solution.
The Role of pKa and Ionization
Ursodeoxycholic acid is a weak acid with a pKa of approximately 5.1 to 5.5.[2][3] This value is pivotal as it dictates the extent of ionization of the molecule at a given pH, a relationship described by the Henderson-Hasselbalch equation.
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Below the pKa (Acidic Environment): In a low pH environment, such as the stomach, UDCA exists predominantly in its protonated, non-ionized form. This form is characterized by strong intermolecular hydrogen bonding within its crystal lattice, contributing to its low aqueous solubility.[4]
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Above the pKa (Neutral to Basic Environment): As the pH rises above the pKa, for instance in the intestinal tract, the carboxylic acid group deprotonates to form the ursodeoxycholate anion. This ionized form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[2]
The conversion to the sodium salt essentially "pre-ionizes" the molecule. Ursodeoxycholate sodium exists as the ursodeoxycholate anion and a sodium cation, readily dissociating in aqueous media. This circumvents the pH-dependent dissolution limitation of the free acid form.
Crystal Lattice Energy
The stability of the crystal lattice plays a crucial role in the solubility of a solid. A higher crystal lattice energy requires more energy to break the intermolecular forces holding the crystal together, resulting in lower solubility. Ursodeoxycholic acid in its crystalline form has a stable lattice structure, which contributes to its poor water solubility.[4] The formation of the sodium salt alters the crystal packing and introduces ionic bonds, which, upon contact with water, are more readily disrupted due to the high dielectric constant of water, leading to enhanced dissolution.
Quantitative Solubility Profile: A Comparative Analysis
The theoretical principles outlined above are borne out by empirical solubility data. The following tables summarize the solubility of ursodeoxycholic acid and its sodium salt in various media.
Table 1: pH-Dependent Aqueous Solubility of Ursodeoxycholic Acid
| pH | Solubility (µg/mL) | Molar Solubility (approx.) | Data Source(s) |
| 1.2 | Very Low (practically insoluble) | - | [2] |
| 4.0 | Very Low (practically insoluble) | - | [2] |
| 5.5 | Low | - | [2] |
| 7.5 | ~1100 | ~2.8 mM | [2] |
| General (Water) | ~160 | ~0.4 mM | [2] |
As the data indicates, the solubility of UDCA experiences a more than 6800-fold increase as the pH moves from the acidic range to slightly alkaline, underscoring the profound impact of ionization.[2]
Table 2: Solubility of Ursodeoxycholate Sodium and Ursodeoxycholic Acid in Various Solvents
| Solvent | Ursodeoxycholate Sodium | Ursodeoxycholic Acid | Data Source(s) |
| Water | 83 mg/mL (Very Soluble) | Practically Insoluble | [5] |
| Ethanol | 15 mg/mL | Freely Soluble | [5] |
| DMSO | 10 mg/mL | Soluble (>100 mg/mL) | [5] |
| Methanol | - | Freely Soluble | [6] |
| Acetic Acid | - | Freely Soluble | [3] |
| Chloroform | - | Slightly Soluble | [3] |
| Diethyl Ether | - | Very Slightly Soluble | [3] |
The "Why" Behind the "How": Causality in Experimental Design
Understanding the solubility differences is not merely an academic exercise; it directly informs formulation development and the prediction of in vivo performance. The choice of experimental methodology must be deliberate and grounded in the physicochemical properties of the compounds.
Equilibrium Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive measure of a compound's solubility in a given medium.
Caption: Shake-flask method for equilibrium solubility.
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Preparation of Media: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.5).[8]
-
Addition of API: Add an excess amount of the API (either ursodeoxycholic acid or ursodeoxycholate sodium) to a known volume of each buffer in a sealed, inert container (e.g., a glass flask). The excess solid is crucial to ensure saturation.
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Equilibration: Place the flasks in an orbital shaker set to a constant temperature, typically 37°C to mimic physiological conditions.[8] Agitate for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours; preliminary studies are recommended to determine the optimal time.[7]
-
Phase Separation: After equilibration, allow the flasks to stand to permit the sedimentation of undissolved solids. Carefully withdraw an aliquot from the supernatant.
-
Clarification: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) or centrifuge to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
pH Measurement: Measure and record the final pH of the filtrate or supernatant to ensure no significant pH shift occurred during the experiment.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Solid Phase Analysis: It is good practice to analyze the remaining solid phase (e.g., by XRPD or DSC) to check for any polymorphic or chemical transformations during the experiment, especially when testing salts which can disproportionate to the free acid at certain pH values.[9]
Intrinsic Dissolution Rate (IDR): A Mechanistic Insight
While equilibrium solubility provides a thermodynamic endpoint, the intrinsic dissolution rate (IDR) offers kinetic information about how quickly a compound dissolves from a constant surface area.[10] This is particularly valuable for comparing the dissolution behavior of a free acid and its salt, as it eliminates the confounding variables of particle size and surface area.
Caption: Intrinsic Dissolution Rate (IDR) workflow.
The expectation is that ursodeoxycholate sodium would exhibit a significantly higher IDR compared to ursodeoxycholic acid, especially in neutral to acidic media, due to the higher effective solubility at the solid-liquid interface.[11]
Regulatory and Drug Development Context
The characterization of solubility is a cornerstone of API characterization as mandated by regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[12] These agencies require comprehensive data on physicochemical properties, including solubility and pKa, as they are critical determinants of a drug's pharmacological and toxicological profile.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Ursodeoxycholic acid is classified as a BCS Class II compound, characterized by low solubility and high permeability.[8] This classification highlights that the dissolution rate is the rate-limiting step for its absorption. The enhanced solubility of ursodeoxycholate sodium can effectively shift its biopharmaceutical properties, potentially improving its dissolution rate and subsequent bioavailability.[2]
Conclusion for the Practicing Scientist
The transformation of ursodeoxycholic acid into its sodium salt is a classic and highly effective strategy to overcome the biopharmaceutical limitations imposed by its low aqueous solubility. The profound difference in their solubility profiles is fundamentally governed by the pKa of the carboxylic acid group and the resulting pH-dependent ionization. For drug development professionals, a thorough characterization of the pH-solubility profile of both the free acid and the salt form is not merely a regulatory requirement but a critical step in understanding and optimizing the in vivo performance of the drug product. The experimental protocols detailed herein, particularly the shake-flask method for equilibrium solubility and IDR for kinetic analysis, provide a robust framework for generating the high-quality, reliable data necessary to drive informed formulation decisions.
References
- Carey, M. C., & Small, D. M. (1979). pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 20(4), 489-500.
- Cornec, D., et al. (1994). Ursodeoxycholic acid. Physical properties and hepatoprotective activity. Presse Médicale, 23(33), 1547-1552.
- Choi, J. S., et al. (2022).
- Garrido, M., et al. (2022).
- Box, K., et al. (2017). Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. British Journal of Pharmacy, 2(2).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- European Medicines Agency. (2016). Guideline on the chemistry of active substances (EMA/454576/2016).
- Indhumathi, M. L., et al. (2024). Enhancement of the solubility and bioavailability of Ursodeoxycholic acid through a self nano emulsifying drug delivery system. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(3), 35-40.
- Matsuoka, K., et al. (2005). Micelle formation of sodium glyco- and taurochenodeoxycholate and sodium glyco- and tauroursodeoxycholates and solubilization of cholesterol into their micelles: comparison with other four conjugated bile salts species. Chemistry and Physics of Lipids, 139(1), 57-67.
- Leal, C., et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies, 18(3), 6-11.
- Baka, E., et al. (2008). The shake-flask method in determining the solubility of drugs. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Vanga, S. K., & Singh, J. (2012). Solubility and Dissolution for Drug. International Journal of Pharmaceutical Sciences and Research, 3(10), 3560-3569.
- University of Anbar, College of Pharmacy. (n.d.).
- Allen, D., et al. (2005). Method for determining solubility of a chemical compound.
- Ray, A. (2026, January 22).
- Matsuoka, K., et al. (2003). Micelle Formation of Sodium Chenodeoxycholate and Solubilization Into the Micelles: Comparison With Other Unconjugated Bile Salts. Journal of Pharmaceutical Sciences, 92(11), 2235-2244.
- Selleck Chemicals. (n.d.). Ursodeoxycholic acid sodium.
- Kim, D. W., et al. (2021). Analytical Method Development of Quantification and Dissolution Assay of Ursodeoxycholic Acid Capsule. Indonesian Journal of Pharmacy, 32(3), 350-359.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- MedChemExpress. (n.d.).
- Sugihara, H., et al. (1992). Aqueous solubility and acidity constants of cholic, deoxycholic, chenodeoxycholic, and ursodeoxycholic acids. Journal of Pharmaceutical Sciences, 81(2), 141-145.
- Matsuoka, K., et al. (2003). Micelle Formation of Sodium Chenodeoxycholate and Solubilization Into the Micelles: Comparison With Other Unconjugated Bile Salts. Journal of Pharmaceutical Sciences, 92(11), 2235-2244.
- Handayani, D., et al. (2021). Ursodeoxycholic acid: a systematic review on the chemical and biochemical properties, biosynthesis, sources and pharmacological activities. Heliyon, 7(8), e07772.
- Wikipedia. (2024). Ursodeoxycholic acid.
Sources
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. raytor.com [raytor.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Making sure you're not a bot! [bjpharm.org.uk]
